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Compound of Interest

(2-Cyano-4-methylphenyl)boronic
Compound Name: o
aci

Cat. No.: B591560

Technical Guide: (2-Cyano-4-
methylphenyl)boronic acid

CAS Number: 313546-18-8

Synonyms: (4-Cyano-2-methylphenyl)boronic acid, 2-Methyl-4-cyanophenylboronic acid

Introduction

(2-Cyano-4-methylphenyl)boronic acid is a specialized organic compound that serves as a
crucial building block in modern synthetic chemistry. Its utility is most prominently featured in
the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forging
carbon-carbon bonds. This technical guide provides an in-depth overview of its properties,
synthesis, and applications, with a particular focus on its role in drug discovery and
development for researchers, scientists, and pharmaceutical professionals.

Physicochemical Properties

The physical and chemical properties of (2-Cyano-4-methylphenyl)boronic acid are
summarized in the table below. This data is essential for its handling, storage, and application
in synthetic protocols.
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Property Value

CAS Number 313546-18-8

Molecular Formula CsHsBNO:2

Molecular Weight 160.97 g/mol

Appearance Solid

Melting Point 280-305 °C

Boiling Point 376.1 °C at 760 mmHg
Density 1.209 g/cm3

Flash Point 181.3°C

Storage Temperature 2-8°C under inert atmosphere

Synthesis and Experimental Protocols

The synthesis of arylboronic acids, including (2-Cyano-4-methylphenyl)boronic acid, is a
well-established process in organic chemistry. A common and effective method involves the
reaction of a Grignard reagent with a trialkyl borate followed by acidic workup.

General Synthesis Protocol via Grignard Reaction

This protocol outlines a general procedure for the synthesis of (2-Cyano-4-
methylphenyl)boronic acid from the corresponding aryl bromide.

Step 1: Formation of the Grignard Reagent

o Athree-necked, round-bottomed flask is flame-dried and equipped with a reflux condenser, a
dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., argon or
nitrogen).

e Magnesium turnings are added to the flask.

e A solution of 2-bromo-5-methylbenzonitrile in anhydrous tetrahydrofuran (THF) is prepared.
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e Asmall portion of the aryl bromide solution is added to the magnesium turnings to initiate the
reaction, which may be evidenced by heat evolution and bubble formation.

e Once the reaction has initiated, the remaining aryl bromide solution is added dropwise at a
rate that maintains a gentle reflux.

 After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to
ensure complete formation of the Grignard reagent.

Step 2: Borylation and Hydrolysis

¢ In a separate flask under an inert atmosphere, a solution of triisopropy! borate in anhydrous
THF is prepared and cooled to -78 °C.

e The freshly prepared Grignard reagent is then added slowly to the cooled trialkyl borate
solution via a cannula.

e The reaction mixture is allowed to warm to room temperature and stirred overnight.
e The reaction is quenched by the slow addition of agueous hydrochloric acid.

e The organic layer is separated, and the aqueous layer is extracted with an organic solvent
(e.g., ethyl acetate).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure to yield the crude boronic acid.

Purification is typically achieved by recrystallization from an appropriate solvent system.

Applications in Drug Discovery

(2-Cyano-4-methylphenyl)boronic acid is a valuable reagent in the synthesis of complex
organic molecules, particularly in the development of new therapeutic agents. Its primary
application is in the Suzuki-Miyaura coupling reaction to form biaryl structures, which are
common motifs in drug molecules.

Suzuki-Miyaura Cross-Coupling Reaction
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The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron
compound (like (2-Cyano-4-methylphenyl)boronic acid) and an organic halide or triflate. This
reaction is favored in pharmaceutical synthesis due to its mild reaction conditions, tolerance of
a wide range of functional groups, and the low toxicity of the boron-containing byproducts.

General Experimental Protocol for Suzuki-Miyaura Coupling:

o To areaction vessel, add the aryl halide (1.0 eq.), (2-Cyano-4-methylphenyl)boronic acid
(1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPhs)s, 0.02-0.05 eq.), and a base (e.g., K2COs,
Naz2COs, 2.0-3.0 eq.).

e The vessel is evacuated and backfilled with an inert gas.
o Adegassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.

e The reaction mixture is heated with stirring (typically 80-100 °C) and monitored by TLC or
LC-MS.

e Upon completion, the reaction is cooled to room temperature and diluted with water and an
organic solvent (e.g., ethyl acetate).

e The organic layer is separated, washed with brine, dried, and concentrated.
e The crude product is purified by column chromatography or recrystallization.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Synthesis of Histamine H3 Receptor Antagonists

(2-Cyano-4-methylphenyl)boronic acid is a key intermediate in the synthesis of certain
histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor
that modulates the release of histamine and other neurotransmitters in the central nervous
system.[1][2] Antagonists of this receptor are being investigated for the treatment of various
neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and
attention-deficit hyperactivity disorder (ADHD).[2]

The synthesis of these antagonists often involves a Suzuki-Miyaura coupling to introduce the
(2-cyano-4-methylphenyl) moiety, which is a critical part of the pharmacophore for H3 receptor
binding.

The general workflow for the synthesis of a potential histamine H3 receptor antagonist using
(2-Cyano-4-methylphenyl)boronic acid is depicted below.
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Caption: General synthetic workflow for a histamine H3 receptor antagonist.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the
Gai/o subunit. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular
cyclic AMP (cAMP) levels. As a presynaptic receptor, its primary function is to inhibit the
release of histamine and other neurotransmitters. H3 receptor antagonists block this inhibitory
effect, thereby increasing the release of these neurotransmitters, which is the basis for their
therapeutic potential in cognitive and wakefulness-promoting applications.[1]
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Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of (2-Cyano-4-
methylphenyl)boronic acid.

'H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For
(2-Cyano-4-methylphenyl)boronic acid, the expected signals are:

o Asinglet for the methyl (CHs) protons.
 Signals in the aromatic region corresponding to the protons on the phenyl ring.

e A broad singlet for the hydroxyl (-OH) protons of the boronic acid group, which may be
exchangeable with D20.

FTIR Spectroscopy

The infrared spectrum helps to identify the functional groups present in the molecule. Key
characteristic peaks for (2-Cyano-4-methylphenyl)boronic acid include:

A strong, sharp peak around 2220-2260 cm~* corresponding to the C=N (nitrile) stretching
vibration.

e Abroad absorption band in the region of 3200-3600 cm~* due to the O-H stretching of the
boronic acid group.

e Peaks in the 1600-1450 cm~1 region corresponding to C=C stretching in the aromatic ring.

e A strong band around 1350 cm~! for the B-O stretching vibration.

Conclusion

(2-Cyano-4-methylphenyl)boronic acid is a versatile and valuable reagent for organic
synthesis, particularly in the construction of biaryl compounds through the Suzuki-Miyaura
coupling reaction. Its application in the synthesis of histamine H3 receptor antagonists
highlights its importance in drug discovery for neurological disorders. The information provided
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in this guide serves as a comprehensive resource for researchers and scientists working with
this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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